molecular formula C11H11BrO4 B5756076 ethyl (4-bromo-3-formylphenoxy)acetate

ethyl (4-bromo-3-formylphenoxy)acetate

Cat. No.: B5756076
M. Wt: 287.11 g/mol
InChI Key: PHPKJWCDGBARFT-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-3-formylphenoxy)acetate is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-3-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-bromo-3-carboxyphenoxyacetic acid.

    Reduction: 4-bromo-3-hydroxyphenoxyacetic acid.

    Substitution: 4-amino-3-formylphenoxyacetic acid or 4-thio-3-formylphenoxyacetic acid.

Scientific Research Applications

Ethyl (4-bromo-3-formylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl (4-bromo-3-formylphenoxy)acetate can be compared with similar compounds such as:

    Ethyl (4-bromo-2-formylphenoxy)acetate: Similar structure but with the formyl group at the 2-position.

    Ethyl (4-bromo-3-hydroxyphenoxy)acetate: Contains a hydroxyl group instead of a formyl group.

    Ethyl (4-bromo-3-carboxyphenoxy)acetate: Contains a carboxyl group instead of a formyl group.

These compounds share similar reactivity patterns but differ in their specific applications and biological activities.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPKJWCDGBARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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